N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide
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Overview
Description
N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and several functional groups including a sulfonamide and a propionamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide likely involves multiple steps, including the formation of the thiazole and pyrimidine rings, and the introduction of the various substituents. Typical reaction conditions might include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly if it shows activity against specific diseases.
Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole or pyrimidine derivatives with sulfonamide or propionamide groups. Examples could include:
- N-(4-tert-Butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(4-tert-Butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
The uniqueness of N-(4-(2-(tert-Butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl)propionamide would lie in its specific combination of functional groups and the resulting biological activity. This could make it a valuable compound for specific research or industrial applications.
Properties
Molecular Formula |
C26H24F3N5O3S2 |
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Molecular Weight |
575.6 g/mol |
IUPAC Name |
N-[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C26H24F3N5O3S2/c1-5-19(35)32-25-30-13-12-18(31-25)22-21(33-24(38-22)26(2,3)4)14-8-6-11-17(20(14)29)34-39(36,37)23-15(27)9-7-10-16(23)28/h6-13,34H,5H2,1-4H3,(H,30,31,32,35) |
InChI Key |
AZGPJNJPELYIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=N1)C2=C(N=C(S2)C(C)(C)C)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |
Origin of Product |
United States |
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